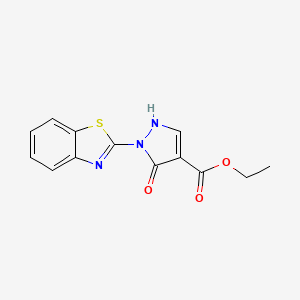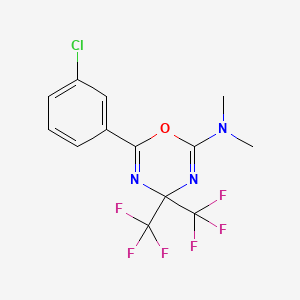![molecular formula C25H22FNO4S B11479627 7-[3-(Cyclopentyloxy)phenyl]-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11479627.png)
7-[3-(Cyclopentyloxy)phenyl]-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[3-(CYCLOPENTYLOXY)PHENYL]-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a thienopyridine core, substituted with cyclopentyloxy and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(CYCLOPENTYLOXY)PHENYL]-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the Thienopyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of Substituents: The cyclopentyloxy and fluorophenyl groups are introduced through substitution reactions, often using reagents like cyclopentanol and 4-fluorobenzene under specific conditions.
Final Functionalization: The carboxylic acid group is typically introduced in the final steps through oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
7-[3-(CYCLOPENTYLOXY)PHENYL]-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its properties.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its properties could be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Research: The compound could be used as a tool to study biological pathways and mechanisms, particularly those involving its molecular targets.
Mechanism of Action
The mechanism by which 7-[3-(CYCLOPENTYLOXY)PHENYL]-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID exerts its effects typically involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact mechanism would depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 7-[3-(CYCLOHEXYLOXY)PHENYL]-3-(4-CHLOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID
- 7-[3-(CYCLOPENTYLOXY)PHENYL]-3-(4-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID
Uniqueness
The uniqueness of 7-[3-(CYCLOPENTYLOXY)PHENYL]-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID lies in its specific substituents, which can confer distinct chemical and biological properties. For example, the presence of the fluorophenyl group can enhance the compound’s stability and binding affinity to certain targets compared to similar compounds with different substituents.
Properties
Molecular Formula |
C25H22FNO4S |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
7-(3-cyclopentyloxyphenyl)-3-(4-fluorophenyl)-5-oxo-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C25H22FNO4S/c26-16-10-8-14(9-11-16)21-22-23(32-24(21)25(29)30)19(13-20(28)27-22)15-4-3-7-18(12-15)31-17-5-1-2-6-17/h3-4,7-12,17,19H,1-2,5-6,13H2,(H,27,28)(H,29,30) |
InChI Key |
KBWWXVQADZFJDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)C3CC(=O)NC4=C3SC(=C4C5=CC=C(C=C5)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-tert-butylphenoxy)methyl]-1-(3-methylbutyl)-1H-benzimidazole](/img/structure/B11479556.png)
![1-[3-(2-Methoxy-4-nitrophenoxy)propyl]piperidine](/img/structure/B11479560.png)
![4-{[(4-Methylphenyl)carbonyl][(4-methylphenyl)sulfonyl]amino}phenyl 4-methylbenzoate](/img/structure/B11479563.png)
![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(3,4-dichlorophenyl)methanone](/img/structure/B11479568.png)
![N-[4-(4-methyl-1-oxophthalazin-2(1H)-yl)phenyl]cyclopentanecarboxamide](/img/structure/B11479569.png)
![N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11479570.png)

![Ethyl [2-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B11479587.png)
![N'-{[(5-bromofuran-2-yl)carbonyl]oxy}-4-(piperidin-1-ylmethyl)benzenecarboximidamide](/img/structure/B11479594.png)
![N-[4-chloro-2-(piperidine-1-carbonyl)phenyl]-4-methoxybenzamide](/img/structure/B11479603.png)
![4-chloro-N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11479607.png)
![1-(3-Fluorophenyl)-4-(4-methoxyphenyl)-3,6-dimethyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine](/img/structure/B11479610.png)
![4-(methoxymethyl)-6-methyl-2-(pyridin-2-yl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B11479611.png)
